Cas no 2104921-87-9 ((2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one)

(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2104921-87-9
- (2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one
- EN300-798574
-
- インチ: 1S/C6H8N2OS/c1-4(7)6(9)5-2-3-10-8-5/h2-4H,7H2,1H3/t4-/m0/s1
- InChIKey: ZGLKELMBGCZABE-BYPYZUCNSA-N
- ほほえんだ: S1C=CC(C([C@H](C)N)=O)=N1
計算された属性
- せいみつぶんしりょう: 156.03573406g/mol
- どういたいしつりょう: 156.03573406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 84.2Ų
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798574-10.0g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 10.0g |
$4852.0 | 2024-05-21 | |
Enamine | EN300-798574-2.5g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
Enamine | EN300-798574-1.0g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
Enamine | EN300-798574-0.5g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
Enamine | EN300-798574-5.0g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
Enamine | EN300-798574-0.05g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
Enamine | EN300-798574-0.1g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
Enamine | EN300-798574-0.25g |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one |
2104921-87-9 | 95% | 0.25g |
$1038.0 | 2024-05-21 |
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one 関連文献
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
(2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-oneに関する追加情報
Introduction to (2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one (CAS No. 2104921-87-9)
The compound (2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one (CAS No. 2104921-87-9) is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a thiazole ring system. The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is known for its stability and versatile reactivity. The (S)-configuration at the second carbon atom adds stereochemical complexity, making this compound a valuable substrate for enantioselective synthesis and bioactive molecule development.
Recent studies have highlighted the potential of (2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one in various applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity. Moreover, the thiazole ring contributes to the molecule's ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for drug discovery.
The synthesis of (2S)-2-amino-1-(1,2-thiazol-3-yl)propan-1-one has been optimized through various methodologies. One notable approach involves the use of asymmetric catalysis to achieve high enantiomeric excess (ee). This method not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste and reducing energy consumption. The stereochemical control achieved in this synthesis is crucial for maintaining the compound's bioactivity and selectivity in biological systems.
In terms of pharmacological applications, (2S)-configuration has been shown to exhibit superior activity compared to its (R)-counterpart. This highlights the importance of stereochemistry in drug design and underscores the need for precise control during synthesis. Recent studies have also explored the use of this compound as a building block for constructing more complex molecules with potential therapeutic applications.
From an industrial perspective, (2S)-amino-thiazole derivatives are gaining attention due to their versatility in chemical transformations. Their ability to undergo nucleophilic substitution and condensation reactions makes them valuable intermediates in organic synthesis. Additionally, their stability under various reaction conditions ensures their reliability in large-scale production processes.
Looking ahead, the continued exploration of (2S)-amino-thiazole derivatives is expected to yield further insights into their biological roles and chemical potential. As research progresses, this compound will likely play an increasingly important role in both academic and industrial settings.
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